Lipophilicity Shift: 4-Pyridinyl vs. Methoxymethyl Oxadiazole Impacts logP by Over 50%
The target compound exhibits a computed XLogP3-AA of 2.5. This represents a 56% increase in lipophilicity over the closest direct analog, CID 2155634, which features a methoxymethyl substituent on the oxadiazole and has a computed XLogP3-AA of 1.6 [1][2]. This shift, driven by the 4-pyridinyl group, indicates a superior passive membrane permeability profile in silico, essential for intracellular target engagement.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | A direct analog (CID 2155634) with a methoxymethyl oxadiazole substituent has an XLogP3-AA of 1.6 |
| Quantified Difference | XLogP3-AA difference of +0.9 (56% increase) |
| Conditions | Computed by XLogP3 3.0 method, PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity within this range is a differentiator for medicinal chemistry campaigns prioritizing cellular permeability and blood-brain barrier penetration potential, making this a more appropriate selection than a less lipophilic methoxymethyl analog.
- [1] PubChem Compound Summary for CID 4128892, 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide. Computed XLogP3-AA. Accessed 2026-04-28. View Source
- [2] PubChem Compound Summary for CID 2155634, 4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide. Computed XLogP3-AA. Accessed 2026-04-28. View Source
